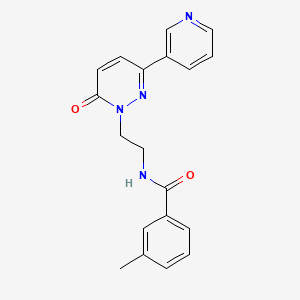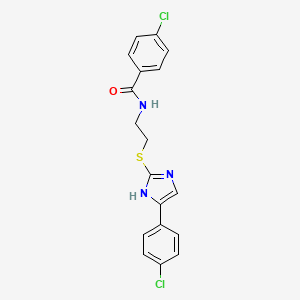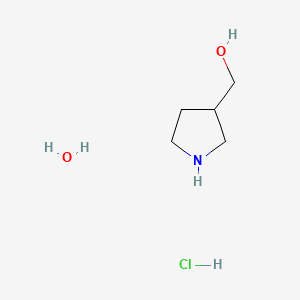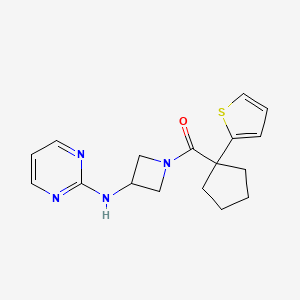
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrimidine, azetidine, thiophene, and cyclopentyl groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cyclopentyl is a cycloalkane with a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
- Antimicrobial and Antitubercular Activities : A series of analogues derived from pyrimidine-azetidinone, including structures related to "(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone," have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies aim to design and synthesize compounds with enhanced antibacterial and antitubercular activities based on molecular predictions (Chandrashekaraiah et al., 2014).
Anticancer Applications
- Anticancer Activities : Compounds structurally similar to "this compound" have been explored for their potential as anticancer agents. Research into these compounds has shown promise in cytotoxic activities against various cancer cell lines, including breast, colon, and liver cancers. The research focuses on synthesizing and evaluating compounds that exhibit potent inhibitory activity, particularly against critical cancer targets (Snégaroff et al., 2009).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : The compound has served as a precursor in the synthesis of novel derivatives with potential pharmacological activities. These derivatives are synthesized through reactions with various reagents, aiming to explore their biological activities and develop new therapeutic agents (Gaber & Moussa, 2011).
Molecular Docking and Computational Studies
- Molecular Docking and Computational Studies : The compound and its derivatives have been subjects of molecular docking and computational studies to investigate their interaction with biological targets. These studies aim to understand the mechanism of action and improve the efficacy of these compounds as antimicrobial and anticancer agents, providing a foundation for the design of more potent derivatives (Fahim et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-15(17(6-1-2-7-17)14-5-3-10-23-14)21-11-13(12-21)20-16-18-8-4-9-19-16/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZONKWOBMNECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)
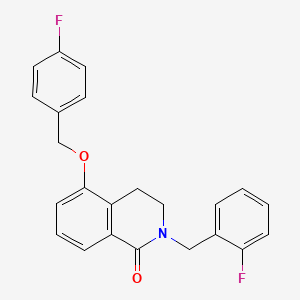

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)
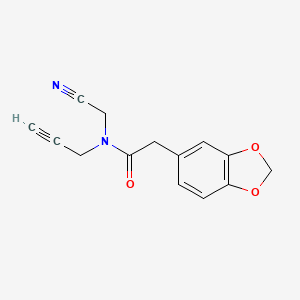
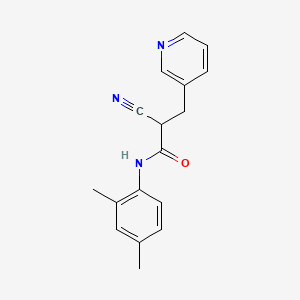
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2736161.png)
![(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2736162.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2736163.png)


